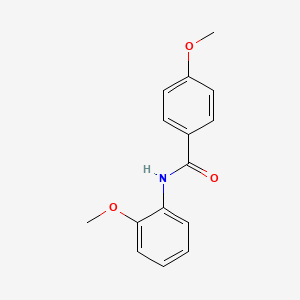

4-methoxy-N-(2-methoxyphenyl)benzamide

Description

4-Methoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring two methoxy groups: one at the para position of the benzoyl ring and another at the ortho position of the aniline-derived phenyl ring. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol and an XLogP value of 3, indicating moderate lipophilicity . The compound’s structure allows for diverse intermolecular interactions, including hydrogen bonding via the amide NH and methoxy oxygen atoms, which influence its crystallographic packing and physicochemical properties .

Properties

CAS No. |

7464-55-3 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)15(17)16-13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) |

InChI Key |

FORCEYYIYKUJGA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |

Other CAS No. |

7464-55-3 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Molecular Geometry

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()

- Substituents : Additional nitro group at the meta position of the aniline ring.

- Dihedral Angles : The two benzene rings form a near-planar arrangement (dihedral angle = 4.52° ), contrasting with the orthogonal orientation (79.2°) observed in 2-chloro-N-(4-methoxyphenyl)benzamide . The methoxy and nitro groups lie nearly coplanar with their respective rings, minimizing steric hindrance .

- Crystal Packing : Stabilized by intermolecular N–H···O and C–H···O interactions, forming infinite tapes along the b-axis .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, )

- Substituents : Bromo (electron-withdrawing) instead of methoxy on the benzoyl ring.

2-Chloro-N-(4-methoxyphenyl)benzamide ()

Pharmacological Activity: A3 Adenosine Receptor (A3AR) Affinity

VUF 8504 (4-Methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide, )

- Structure: Replaces the 2-methoxyphenyl group with a pyridinyl-isoquinoline system.

- Activity: Exhibits high A3AR affinity (Ki < 100 nM) and selectivity over A₁ and A₂A subtypes, attributed to the isoquinoline moiety’s planar geometry enhancing receptor interactions .

- Comparison : The absence of a heterocyclic system in 4-methoxy-N-(2-methoxyphenyl)benzamide likely reduces A3AR affinity, highlighting the role of aromatic π-stacking in receptor binding .

Coordination Chemistry: Thiourea Derivatives

MPiCB (4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide, )

- Structure : Thiourea replaces the amide group, enabling S/O coordination with metal ions.

- Applications: Bivalent metals (e.g., Mn²⁺, Co²⁺) coordinate via S (thiono) and O (carbonyl), while monovalent ions (e.g., Ag⁺) bind preferentially to sulfur .

- Contrast : The parent benzamide lacks thiourea’s metal-chelating capacity, limiting its utility in catalysis or sensor design .

Physicochemical Properties

4-Methoxy-N-(2-methoxybenzyl)benzamide ()

- Structure : Benzyl group replaces the phenyl ring, increasing rotatable bond count (5 vs. 3 in the parent compound).

- Solubility : Higher lipophilicity (XLogP = 3 ) compared to analogues with polar nitro groups .

4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide ()

- Structure : Chloro substituent and ethyl linker enhance steric bulk.

- Impact : Chlorine’s electronegativity may reduce electron density on the benzamide core, affecting reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.